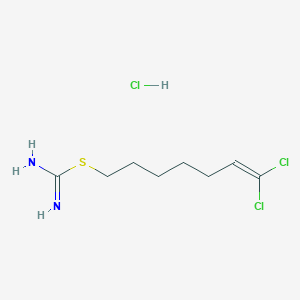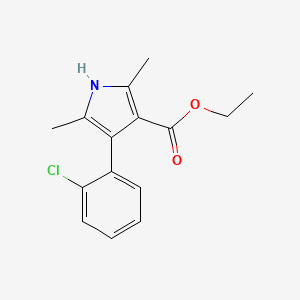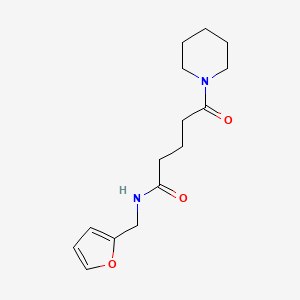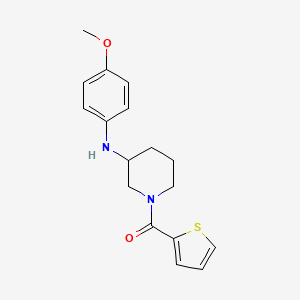
7,7-dichloro-6-hepten-1-yl imidothiocarbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-dichloro-6-hepten-1-yl imidothiocarbamate hydrochloride, commonly known as Dazomet, is a synthetic organic compound that belongs to the family of imidothiocarbamates. This chemical is widely used in agriculture as a soil fumigant due to its broad-spectrum activity against soil-borne pests and pathogens. Dazomet is also used in the pharmaceutical industry for its antifungal and antibacterial properties.
Wirkmechanismus
The mechanism of action of Dazomet is not fully understood. However, it is believed that Dazomet releases toxic gases such as methyl isocyanate and nitrogen dioxide upon contact with moisture in the soil. These gases are highly reactive and can damage the cellular structure of pests and pathogens, leading to their death.
Biochemical and Physiological Effects:
Dazomet has been shown to have both acute and chronic toxic effects on living organisms. Acute exposure to Dazomet can cause irritation of the eyes, skin, and respiratory tract. Chronic exposure to Dazomet can lead to neurological, reproductive, and developmental effects. Dazomet has also been found to have mutagenic and carcinogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
Dazomet is a widely used chemical in laboratory experiments due to its broad-spectrum activity against pests and pathogens. However, its acute and chronic toxic effects on living organisms make it a hazardous chemical to handle. Special precautions must be taken when handling Dazomet, including the use of appropriate personal protective equipment and proper ventilation.
Zukünftige Richtungen
There are several future directions for research on Dazomet. One area of research could be the development of safer and more effective alternatives to Dazomet for soil fumigation. Another area of research could be the investigation of the mechanism of action of Dazomet and its effects on living organisms. Additionally, research could focus on the environmental impact of Dazomet and its potential to contaminate soil and water.
Synthesemethoden
Dazomet is synthesized by reacting 2,3,5,6-tetrachloro-1,4-benzoquinone with 1,6-heptadiene in the presence of a base such as potassium hydroxide. The resulting product is then treated with ammonium thiocyanate to form the imidothiocarbamate. Finally, the hydrochloride salt is obtained by treating the imidothiocarbamate with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Dazomet has been extensively studied for its use as a soil fumigant in agriculture. It has been shown to effectively control a wide range of soil-borne pests and pathogens, including nematodes, fungi, bacteria, and weeds. Dazomet is also used in the pharmaceutical industry for its antifungal and antibacterial properties. It has been found to be effective against a variety of pathogenic fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus.
Eigenschaften
IUPAC Name |
7,7-dichlorohept-6-enyl carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl2N2S.ClH/c9-7(10)5-3-1-2-4-6-13-8(11)12;/h5H,1-4,6H2,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBVITLSEIRHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=C(Cl)Cl)CCSC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(2,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5162655.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-pyrrolidinone](/img/structure/B5162656.png)



![1-(3-methyl-1-piperidinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5162690.png)

![4-(3-acetylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162706.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5162708.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5162721.png)
![6-[(2S*)-2,4-dimethyl-3-oxo-1-piperazinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5162757.png)
![3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5162763.png)
![N-{1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5162766.png)